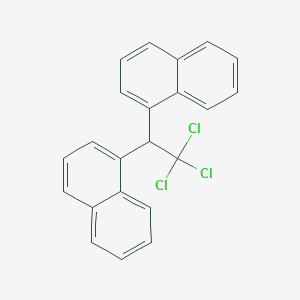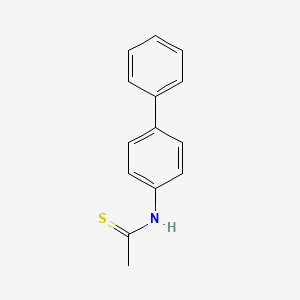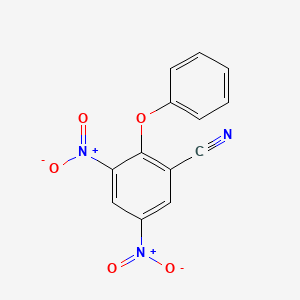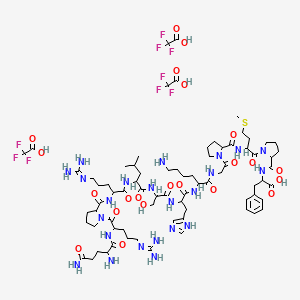![molecular formula C23H22N4O B12466445 1-(1H-indol-3-yl)-2-[4-(quinolin-2-yl)piperazin-1-yl]ethanone](/img/structure/B12466445.png)
1-(1H-indol-3-yl)-2-[4-(quinolin-2-yl)piperazin-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-Indol-3-yl)-2-[4-(quinolin-2-yl)piperazin-1-yl]ethanone is a complex organic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound features an indole moiety, a quinoline ring, and a piperazine linkage, making it a versatile molecule in various fields of study.
Métodos De Preparación
The synthesis of 1-(1H-indol-3-yl)-2-[4-(quinolin-2-yl)piperazin-1-yl]ethanone typically involves multi-step organic reactions. The process often begins with the preparation of the indole and quinoline precursors, followed by their coupling through a piperazine linker. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
1-(1H-Indol-3-yl)-2-[4-(quinolin-2-yl)piperazin-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups, altering the compound’s reactivity and solubility.
Reduction: Reduction reactions can modify the quinoline or indole rings, potentially leading to new derivatives with different biological activities.
Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles. These reactions can introduce new substituents on the indole or quinoline rings, creating a diverse array of analogs.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce halogenated or alkylated compounds.
Aplicaciones Científicas De Investigación
1-(1H-Indol-3-yl)-2-[4-(quinolin-2-yl)piperazin-1-yl]ethanone has a wide range of scientific research applications:
Chemistry: The compound serves as a building block for synthesizing more complex molecules, aiding in the development of new materials and catalysts.
Biology: It is used in studies exploring cellular signaling pathways and receptor interactions, providing insights into biological processes.
Medicine: The compound’s potential therapeutic properties are investigated for treating various diseases, including cancer and neurological disorders.
Industry: It finds applications in the development of specialty chemicals, pharmaceuticals, and agrochemicals, contributing to advancements in these sectors.
Mecanismo De Acción
The mechanism of action of 1-(1H-indol-3-yl)-2-[4-(quinolin-2-yl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing downstream signaling cascades. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of neurotransmitter release.
Comparación Con Compuestos Similares
When compared to similar compounds, 1-(1H-indol-3-yl)-2-[4-(quinolin-2-yl)piperazin-1-yl]ethanone stands out due to its unique combination of structural features. Similar compounds include:
1-(1H-Indol-3-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]ethanone: This compound has a pyridine ring instead of a quinoline ring, which may result in different biological activities.
1-(1H-Indol-3-yl)-2-[4-(benzyl)piperazin-1-yl]ethanone: The presence of a benzyl group instead of a quinoline ring can alter the compound’s chemical reactivity and pharmacological properties.
1-(1H-Indol-3-yl)-2-[4-(phenyl)piperazin-1-yl]ethanone: The phenyl group provides a simpler aromatic system compared to the quinoline ring, potentially affecting the compound’s interactions with biological targets.
Propiedades
Fórmula molecular |
C23H22N4O |
|---|---|
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
1-(1H-indol-3-yl)-2-(4-quinolin-2-ylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C23H22N4O/c28-22(19-15-24-21-8-4-2-6-18(19)21)16-26-11-13-27(14-12-26)23-10-9-17-5-1-3-7-20(17)25-23/h1-10,15,24H,11-14,16H2 |
Clave InChI |
ANGILUHQONHQQU-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CC(=O)C2=CNC3=CC=CC=C32)C4=NC5=CC=CC=C5C=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 4-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate](/img/structure/B12466398.png)







![2-(4-methylphenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate](/img/structure/B12466435.png)
![N-(2-methoxyphenyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12466438.png)

